Ethyl 2-methyl-4-pentenoate

odor threshold sensory panel structure-odor relationship

Ethyl 2-methyl-4-pentenoate (CAS 53399-81-8), also known as pineapple pentenoate, is a synthetic unsaturated branched-chain fatty acid ester (C₈H₁₄O₂, MW 142.20 g/mol). It is classified as a flavoring agent (FEMA and fragrance ingredient, characterized by a fruity, pear, apple, and pineapple odor profile with ethereal nuances.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 53399-81-8
Cat. No. B044335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-pentenoate
CAS53399-81-8
Synonyms2-Methyl-4-pentenoic Acid Ethyl Ester; 
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CC=C
InChIInChI=1S/C8H14O2/c1-4-6-7(3)8(9)10-5-2/h4,7H,1,5-6H2,2-3H3
InChIKeyBDBGKYIBDXAVMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water, soluble in alcohol and fixed oils

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Profile: Ethyl 2-Methyl-4-Pentenoate (CAS 53399-81-8) as a High-Impact Flavor and Fragrance Ester


Ethyl 2-methyl-4-pentenoate (CAS 53399-81-8), also known as pineapple pentenoate, is a synthetic unsaturated branched-chain fatty acid ester (C₈H₁₄O₂, MW 142.20 g/mol) [1][2]. It is classified as a flavoring agent (FEMA 3489) and fragrance ingredient, characterized by a fruity, pear, apple, and pineapple odor profile with ethereal nuances [3]. The compound is a colorless liquid with a boiling point of 153–155 °C, density of 0.873 g/mL at 25 °C, refractive index n20/D 1.417, and is insoluble in water but soluble in alcohol and fixed oils [1]. Commercially, it is supplied at ≥98% purity, stabilized with synthetic α-tocopherol, and meets JECFA specifications (JECFA No. 351) [1].

Why In-Class Flavor Esters Cannot Substitute for Ethyl 2-Methyl-4-Pentenoate: The Structural Basis of Differentiation


Superficially similar unsaturated esters such as ethyl 4-pentenoate (CAS 1968-40-7) or ethyl tiglate (CAS 5837-78-5) share a fruity odor classification, yet their organoleptic performance, regulatory status, and safety profiles are non-interchangeable with ethyl 2-methyl-4-pentenoate. The presence and position of the C2-methyl branch and the C4-C5 double bond in ethyl 2-methyl-4-pentenoate confer an exceptionally low odor threshold—approximately 13,000-fold lower than methyl tiglate—and a distinct tropical fruit character that is not replicated by linear or differently substituted analogs [1][2]. Moreover, ethyl 2-methyl-4-pentenoate has undergone a comprehensive RIFM safety assessment covering genotoxicity, repeated-dose toxicity, reproductive toxicity, phototoxicity, skin sensitization, and environmental fate, establishing quantitative safety margins (exposure below TTC of 0.03 mg/kg/day) that cannot be assumed for unassessed or partially assessed structural analogs [3]. In formulation contexts, substituting a lower-purity or non-JECFA-compliant ester can introduce off-notes, alter flavor impact at equivalent dosage, and jeopardize regulatory compliance under EU Regulation 1334/2008 [4].

Head-to-Head Quantitative Evidence: Ethyl 2-Methyl-4-Pentenoate vs. Closest Analogs


Odor Threshold: 13,000-Fold Lower Than Methyl Tiglate in Sensory Panel Study

In a controlled sensory panel study of unsaturated branched esters purified by preparative gas chromatography, ethyl 2-methyl-4-pentenoate exhibited the lowest odor threshold among all tested compounds at 0.01 μL/10³ L, compared to methyl (E)-2-methyl-2-butenoate (methyl tiglate) which had the highest threshold at 130 μL/10³ L [1]. This represents a 13,000-fold difference in odor potency. The study demonstrated that the C4-C5 double bond position, as opposed to the C2-C3 conjugation in tiglate esters, is a critical determinant of low odor threshold in this chemical series [1].

odor threshold sensory panel structure-odor relationship unsaturated branched esters

Comprehensive Multi-Endpoint Safety Assessment: RIFM Evaluation vs. Unassessed Analogs

The RIFM safety assessment (2021) evaluated ethyl 2-methyl-4-pentenoate across seven toxicological endpoints. Genotoxicity was assessed via read-across from methyl undec-10-enoate, and the compound was not expected to be genotoxic. Repeated dose, reproductive, and local respiratory toxicity endpoints were evaluated using the Threshold of Toxicological Concern (TTC) for Cramer Class I materials: exposure was below 0.03 mg/kg/day, 0.03 mg/kg/day, and 1.4 mg/day, respectively [1]. Dermal sensitization was assessed via the Dermal Sensitization Threshold (DST) for non-reactive materials (900 μg/cm²), with exposure below this threshold. The compound was found not to be PBT under IFRA Environmental Standards, with PEC/PNEC risk quotients <1 [1]. By contrast, ethyl 4-pentenoate has a separate RIFM assessment but with key differences in endpoints; and many alternative esters (e.g., ethyl 3-methyl-4-pentenoate) lack any published multi-endpoint safety dossier [2].

toxicology safety assessment genotoxicity dermal sensitization environmental safety

Patent-Documented Organoleptic Superiority over 2-Methyl-2-Pentenoic Acid Esters in Tobacco Flavoring

US Patent 3,987,803 (1976) explicitly teaches that ethyl 2-methyl-4-pentenoate possesses organoleptic properties 'different in kind' from 2-methyl-2-pentenoic acid and its esters, which were previously disclosed in US 3,499,769 as imparting only a fruity/strawberry-like flavor to foods [1]. The 2-methyl-4-pentenoate ester, in contrast, additionally provides aromatic, sweet, sour, bitter, fruity, green, and strawberry notes in tobacco, conferring a distinctive 'Turkish-like' character not achievable with the 2-methyl-2-pentenoic acid derivatives or with 4-pentenoic acid [1][2]. This represents a documented application-specific organoleptic advantage rather than a generic flavor parity.

tobacco flavoring organoleptic profile flavor differentiation Turkish-style tobacco

Odor Profile Specificity: Pineapple-Pear-Apple Complex vs. Green-Herbal or Tutti-Frutti Comparison Esters

Commercial technical datasheets document that ethyl 2-methyl-4-pentenoate delivers a specific odor profile of fruity, pear, apple, pineapple, and ethereal notes, classified as a fruity top note with recommended use at traces to 1.0% and blotter tenacity exceeding 1 hour . In contrast, ethyl 4-pentenoate (CAS 1968-40-7) is described as having a warm green, herbal, fruity, caramel odor with medium strength and an ethereal character . Ethyl 2-methylpentanoate (CAS 39255-32-8), the fully saturated analog, is characterized as fresh fruity green melon, apple skin, pineapple, and waxy . Ethyl tiglate (CAS 5837-78-5) is described as sweet fruity tutti frutti, tropical berry, floral, caramel . The 2-methyl-4-pentenoate occupies a distinct organoleptic niche—combining tropical fruit (pineapple) with pear and apple—that is not duplicated by any single comparator ester.

odor profile fragrance note flavor descriptor sensory quality

JECFA Compliance and Purity Standard: 98% Minimum Assay with Defined Stabilizer

Ethyl 2-methyl-4-pentenoate is commercially supplied at ≥98% purity (GC assay), meeting the JECFA minimum assay of 98.0% [1]. The product is stabilized with 0.10% synthetic α-tocopherol to prevent oxidative degradation, a feature specified in Sigma-Aldrich and Bedoukian product sheets . JECFA specifications include refractive index 1.415–1.421, specific gravity 0.891, and IR spectrum identity testing [1]. Ethyl 4-pentenoate, by comparison, also has JECFA specifications (JECFA 1618, evaluated 2007) but with different assay and identity parameters; several alternative unsaturated C7-C8 esters lack JECFA monographs entirely [2]. The presence of a defined stabilizer (α-tocopherol) further differentiates this compound from unstabilized ester products that may undergo oxidative off-note development during storage.

purity specification JECFA compliance quality control stabilizer

Dual Synthetic Route Availability: IFF Patented Direct Condensation and Malonic Ester Alkylation Pathways

Ethyl 2-methyl-4-pentenoate can be manufactured via two distinct synthetic pathways: (1) the IFF-patented direct condensation of 1,1,1-triethoxypropane with 2-propenol-1 in the presence of phosphoric acid catalyst at 140–180 °C [1]; and (2) malonic ester synthesis using diethyl malonate, sequential alkylation with dimethyl sulfate (methylation) and allyl chloride (allylation), followed by hydrolysis, decarboxylation, and re-esterification . The patented route also enables direct transesterification to C3-C6 alkyl esters without isolating the free acid, providing feedstock flexibility [1]. This dual-route availability contrasts with several structurally related esters (e.g., ethyl 3-methyl-4-pentenoate) for which no published or patented synthetic routes exist, and with ethyl 4-pentenoate, which requires different starting materials and conditions .

synthesis route process chemistry supply chain malonic ester synthesis

Evidence-Backed Application Scenarios for Ethyl 2-Methyl-4-Pentenoate in Fragrance, Flavor, and Tobacco Formulations


High-Impact Tropical Fruit Flavor Formulations Requiring Low Dosage Potency

In flavor formulations targeting pineapple, pear, apple, or tropical fruit profiles, ethyl 2-methyl-4-pentenoate can be deployed at trace to 1.0% use levels [1], leveraging its 0.01 μL/10³ L odor threshold—13,000-fold more potent than methyl tiglate (130 μL/10³ L) [2]. This enables formulators to achieve pronounced fruity character without exceeding use limits or introducing solvent-like off-notes, a key advantage over higher-threshold esters that require greater mass loading for equivalent impact. The JECFA 'No safety concern' ADI designation further supports its use in food flavoring applications within regulatory-compliant dosage ranges.

Fragrance Top-Note Creation with Defined Tenacity and Pear-Pineapple Character

Ethyl 2-methyl-4-pentenoate functions as a fruity top note in tropical fragrance compositions, with a defined tenacity exceeding 1 hour on blotter and a recommended use level of traces to 1.0% [1]. Its pear-forward, apple-pineapple-ethereal profile [1] is distinct from the green-herbal-caramel character of ethyl 4-pentenoate [2] and the tutti-frutti-floral character of ethyl tiglate , making it the preferred selection when a clean tropical fruit opening is required without green or floral interference. The RIFM-confirmed non-PBT status and PEC/PNEC <1 [3] provide environmental safety documentation for product registrations.

Tobacco Flavoring Requiring Turkish-Style Organoleptic Complexity

In tobacco flavoring applications, ethyl 2-methyl-4-pentenoate delivers a multi-dimensional profile including aromatic, sweet, sour, bitter, fruity, green, and strawberry notes that collectively impart a Turkish-like character [1]. This organoleptic breadth is patent-documented as 'different in kind' from 2-methyl-2-pentenoic acid esters, which provide only fruity/strawberry notes without tobacco-enhancing quality [1]. The compound's regulatory approvals (FEMA 3489, TSCA listing) [2] support its use in tobacco flavor formulations where complex, layered profiles are commercially valued.

Multi-Purpose Procurement for Flavor Houses Requiring Dual-Route Supply Assurance and QC Compliance

For flavor and fragrance houses managing multi-source procurement strategies, ethyl 2-methyl-4-pentenoate's availability via two documented synthetic routes (IFF direct condensation and malonic ester alkylation) [1][2] provides supply chain resilience against single-source disruptions. The commercial product's ≥98% purity, JECFA compliance (No. 351), and α-tocopherol stabilization [3] offer a standardized quality baseline that streamlines incoming QC testing across multiple supplier lots. The comprehensive RIFM safety dossier [4] further reduces the burden of generating in-house toxicology data for regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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